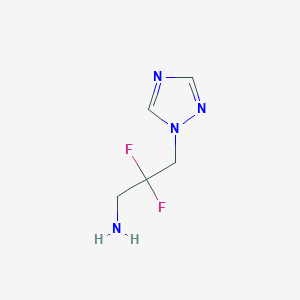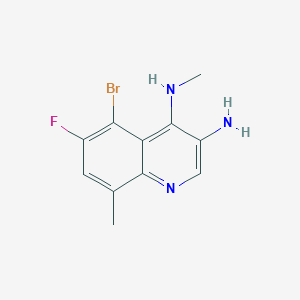
3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with brominating agents. One common method is the bromination of 1H-1,2,4-triazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly brominating agents and solvents is preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding triazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding triazole derivatives with reduced bromine content.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted triazoles with various functional groups replacing the bromine atoms.
Oxidation: Products include triazole oxides.
Reduction: Products include reduced triazole derivatives with fewer bromine atoms.
Scientific Research Applications
3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, including antifungal, antibacterial, and anticancer drugs.
Agrochemicals: It is used in the development of pesticides and herbicides due to its potential bioactivity.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coordination complexes with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound without bromine substitution.
3-Bromo-1H-1,2,4-triazole: A similar compound with a single bromine atom.
1-(2-Bromoethyl)-1H-1,2,4-triazole: A similar compound with a bromine atom on the ethyl group.
Uniqueness
3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole is unique due to the presence of two bromine atoms, which can enhance its reactivity and potential bioactivity. The dual bromine substitution allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C4H5Br2N3 |
|---|---|
Molecular Weight |
254.91 g/mol |
IUPAC Name |
3-bromo-1-(2-bromoethyl)-1,2,4-triazole |
InChI |
InChI=1S/C4H5Br2N3/c5-1-2-9-3-7-4(6)8-9/h3H,1-2H2 |
InChI Key |
LQCUOJBBLKYAPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13231432.png)
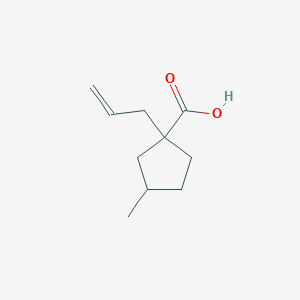
![2-[(2-Ethylphenyl)methoxy]acetic acid](/img/structure/B13231448.png)
![3-[4-(Propan-2-yl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B13231449.png)
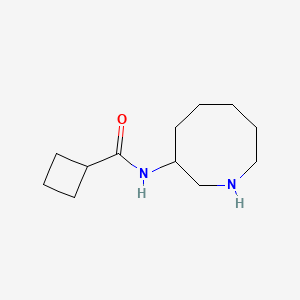


![2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanethioamide](/img/structure/B13231484.png)
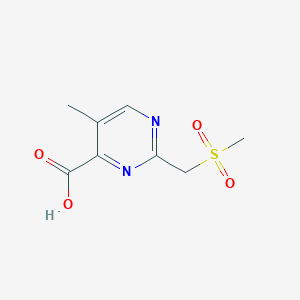

![Methyl 2-[2-oxo-4-(pyridin-4-yl)piperidin-1-yl]acetate](/img/structure/B13231488.png)
